Cas no 1017778-74-3 (2-Methoxy-3-(trifluoromethyl)benzyl alcohol)

2-Methoxy-3-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol with a methoxy substituent at the ortho position relative to the benzyl hydroxyl group. The trifluoromethyl group enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to improved metabolic stability and lipophilicity in derived compounds. The presence of both hydroxyl and methoxy functional groups allows for versatile derivatization, enabling applications in cross-coupling reactions and as a building block for complex molecules. This compound is particularly useful in the development of bioactive molecules due to its ability to influence binding affinity and pharmacokinetic properties.
2-Methoxy-3-(trifluoromethyl)benzyl alcohol structure
1017778-74-3 structure
Product name:2-Methoxy-3-(trifluoromethyl)benzyl alcohol
CAS No:1017778-74-3
MF:C9H6O2F3-3
MW:203.138
MDL:MFCD09832314
CID:3041484
PubChem ID:46737589

2-Methoxy-3-(trifluoromethyl)benzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxy-3-(trifluoromethyl)benzyl alcohol
    • AEJHNFSKLDVXOW-UHFFFAOYSA-N
    • F93013
    • (2-Methoxy-3-(trifluoromethyl)phenyl)methanol
    • CS-0439945
    • EN300-1929409
    • AKOS015956975
    • 1017778-74-3
    • JS-4666
    • MFCD09832314
    • [2-methoxy-3-(trifluoromethyl)phenyl]methanol
    • 2-METHOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL
    • MDL: MFCD09832314
    • Inchi: InChI=1S/C9H9F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4,13H,5H2,1H3
    • InChI Key: AEJHNFSKLDVXOW-UHFFFAOYSA-N
    • SMILES: COC1=C(C=CC=C1C(F)(F)F)CO

Computed Properties

  • Exact Mass: 206.05546401g/mol
  • Monoisotopic Mass: 206.05546401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 242.4±40.0 °C at 760 mmHg
  • Flash Point: 119.0±23.8 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-Methoxy-3-(trifluoromethyl)benzyl alcohol Security Information

2-Methoxy-3-(trifluoromethyl)benzyl alcohol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M271963-500mg
2-Methoxy-3-(trifluoromethyl)benzyl alcohol
1017778-74-3
500mg
$87.00 2023-05-18
TRC
M271963-100mg
2-Methoxy-3-(trifluoromethyl)benzyl alcohol
1017778-74-3
100mg
$64.00 2023-05-18
Alichem
A014001454-500mg
2-Methoxy-3-(trifluoromethyl)benzyl alcohol
1017778-74-3 97%
500mg
$798.70 2023-09-04
Alichem
A014001454-250mg
2-Methoxy-3-(trifluoromethyl)benzyl alcohol
1017778-74-3 97%
250mg
$484.80 2023-09-04
Alichem
A014001454-1g
2-Methoxy-3-(trifluoromethyl)benzyl alcohol
1017778-74-3 97%
1g
$1564.50 2023-09-04
Enamine
EN300-1929409-0.05g
[2-methoxy-3-(trifluoromethyl)phenyl]methanol
1017778-74-3
0.05g
$95.0 2023-09-17
abcr
AB264467-10 g
2-Methoxy-3-(trifluoromethyl)benzyl alcohol, 97%; .
1017778-74-3 97%
10g
€495.70 2023-04-26
Enamine
EN300-1929409-10.0g
[2-methoxy-3-(trifluoromethyl)phenyl]methanol
1017778-74-3
10g
$3500.0 2023-05-31
abcr
AB264467-10g
2-Methoxy-3-(trifluoromethyl)benzyl alcohol, 97%; .
1017778-74-3 97%
10g
€494.70 2025-02-27
Enamine
EN300-1929409-1g
[2-methoxy-3-(trifluoromethyl)phenyl]methanol
1017778-74-3
1g
$113.0 2023-09-17

Additional information on 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

Professional Introduction to 2-Methoxy-3-(trifluoromethyl)benzyl Alcohol (CAS No. 1017778-74-3)

2-Methoxy-3-(trifluoromethyl)benzyl alcohol, with the CAS number 1017778-74-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its methoxy and trifluoromethyl substituents on a benzyl alcohol backbone, exhibits unique chemical properties that make it a valuable intermediate in the development of various therapeutic agents.

The structural motif of 2-methoxy-3-(trifluoromethyl)benzyl alcohol combines the versatility of the benzyl group with the electron-withdrawing effect of the trifluoromethyl group, enhancing its reactivity in multiple synthetic pathways. The methoxy group at the 2-position introduces additional functionality, allowing for further derivatization and modification. This combination of features positions the compound as a promising candidate for applications in drug discovery and medicinal chemistry.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and binding affinity. The presence of the trifluoromethyl group in 2-methoxy-3-(trifluoromethyl)benzyl alcohol contributes to these desirable properties, making it particularly useful in designing molecules with improved pharmacokinetic profiles. This has been highlighted in several studies where fluorinated analogs have demonstrated superior efficacy compared to their non-fluorinated counterparts.

One of the most compelling applications of 2-methoxy-3-(trifluoromethyl)benzyl alcohol is in the synthesis of biologically active molecules. Researchers have leveraged its unique structure to develop novel scaffolds for small-molecule drugs. For instance, recent studies have shown its utility in creating potent inhibitors of enzyme targets involved in inflammatory and infectious diseases. The compound's ability to serve as a versatile building block has been instrumental in accelerating the discovery process for new therapeutic entities.

The role of 2-methoxy-3-(trifluoromethyl)benzyl alcohol in medicinal chemistry extends beyond its use as an intermediate. Its structural features also make it an excellent candidate for exploring new synthetic methodologies. For example, its reactivity with various electrophiles allows for the formation of complex heterocyclic structures, which are prevalent in many bioactive compounds. This adaptability underscores its importance as a chemical tool in modern drug development.

The synthesis of 2-methoxy-3-(trifluoromethyl)benzyl alcohol itself is another area of active research. Advances in synthetic chemistry have enabled more efficient and scalable production methods, ensuring a steady supply for academic and industrial applications. These developments have not only improved the accessibility of the compound but also opened up new avenues for further functionalization and derivatization.

In conclusion, 2-methoxy-3-(trifluoromethyl)benzyl alcohol (CAS No. 1017778-74-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its reactivity and synthetic utility, make it an indispensable tool for chemists working on next-generation therapeutics. As research continues to uncover new applications and methodologies, this compound is poised to play an even greater role in shaping the future of medicinal chemistry.

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(CAS:1017778-74-3)2-Methoxy-3-(trifluoromethyl)benzyl alcohol
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